

Comparative genomics of terpene synthase genes responsible for ocimene production

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Compound of Interest

Compound Name: *beta-Ocimene*

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A Comparative Genomic Guide to Ocimene Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terpene synthase (TPS) genes responsible for the production of ocimene, a key monoterpene volatile with significant roles in plant defense and fragrance. The information presented is based on experimental data from various plant species, offering insights into the genetic and functional diversity of ocimene synthases.

Data Presentation: Comparative Analysis of Ocimene Synthases

The following table summarizes the key characteristics of functionally characterized ocimene synthase genes from different plant species. This data facilitates a comparative analysis of their product profiles and phylogenetic relationships.

| Gene Name | Species | Substrate(s) | Major Product(s) | Minor Product(s) | Phylogenetic Subfamily | Reference |
|----------------|--------------------------------|---------------------------------|---|---|------------------------|-----------|
| ama0a23 | Antirrhinum majus (Snapdragon) | Geranyl Diphosphate (GPP) | (E)- β -ocimene (97%) | (Z)- β -ocimene, Myrcene | Tps-g | [1] |
| GmOCS (GmTPS3) | Glycine max (Soybean) | GPP | (E)- β -ocimene (94.27%) | (Z)- β -ocimene (3.47%), Linalool (2.26%) | Tps-g | [2] |
| PbeOCS | Pyrus betuleafolia | GPP | (E)- β -ocimene | (Z)- β -ocimene | Tps-b | [3][4] |
| ZcTPS02 | Zephyranthes candida | GPP | β -ocimene, (E)- β -ocimene | Allo-ocimene | Tps-b | [5] |
| AtTPS03 | Arabidopsis thaliana | GPP | (E)- β -ocimene | - | Tps-g | [1][2] |
| FhTPS6 | Freesia x hybrida | GPP, Farnesyl Diphosphate (FPP) | Myrcene (40.1%), cis-ocimene (22.4%), trans-ocimene (16.1%) | D-limonene, Linalool, etc. | Tps-b | [6] |
| FhTPS7 | Freesia x hybrida | GPP, Farnesyl Diphosphate (FPP) | Myrcene (41.9%), cis-ocimene (21.3%), | - | Tps-b | [6] |

| | | | | | | |
|-----------------------|-----------------|--|------------------|---|-------|-----|
| trans-ocimene (16.6%) | | | | | | |
| TPS6 | Cannabis sativa | Not explicitly stated, but implied GPP | β -ocimene | - | Tps-b | [7] |

Experimental Protocols

The characterization of terpene synthase genes typically involves a series of key experiments. The methodologies outlined below are a synthesis of protocols described in the cited literature. [2][3][5][6]

Gene Identification and Cloning

- Homology-based screening: Putative TPS genes are often identified by searching transcriptome or genome databases using conserved TPS motifs (e.g., DDxxD, (N,D)Dxx(S,T)xxxE) as queries.
- PCR amplification: Full-length open reading frames (ORFs) of candidate genes are amplified from cDNA using gene-specific primers.
- Cloning: The amplified ORF is cloned into an appropriate expression vector, such as pET32a or pGEX, for heterologous protein expression in *Escherichia coli*.

Heterologous Protein Expression and Purification

- Transformation: The expression vector containing the TPS gene is transformed into a suitable *E. coli* expression strain (e.g., BL21 (DE3)).
- Induction: Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
- Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography based on a tag (e.g., His-tag, GST-tag) incorporated into the expression

vector.

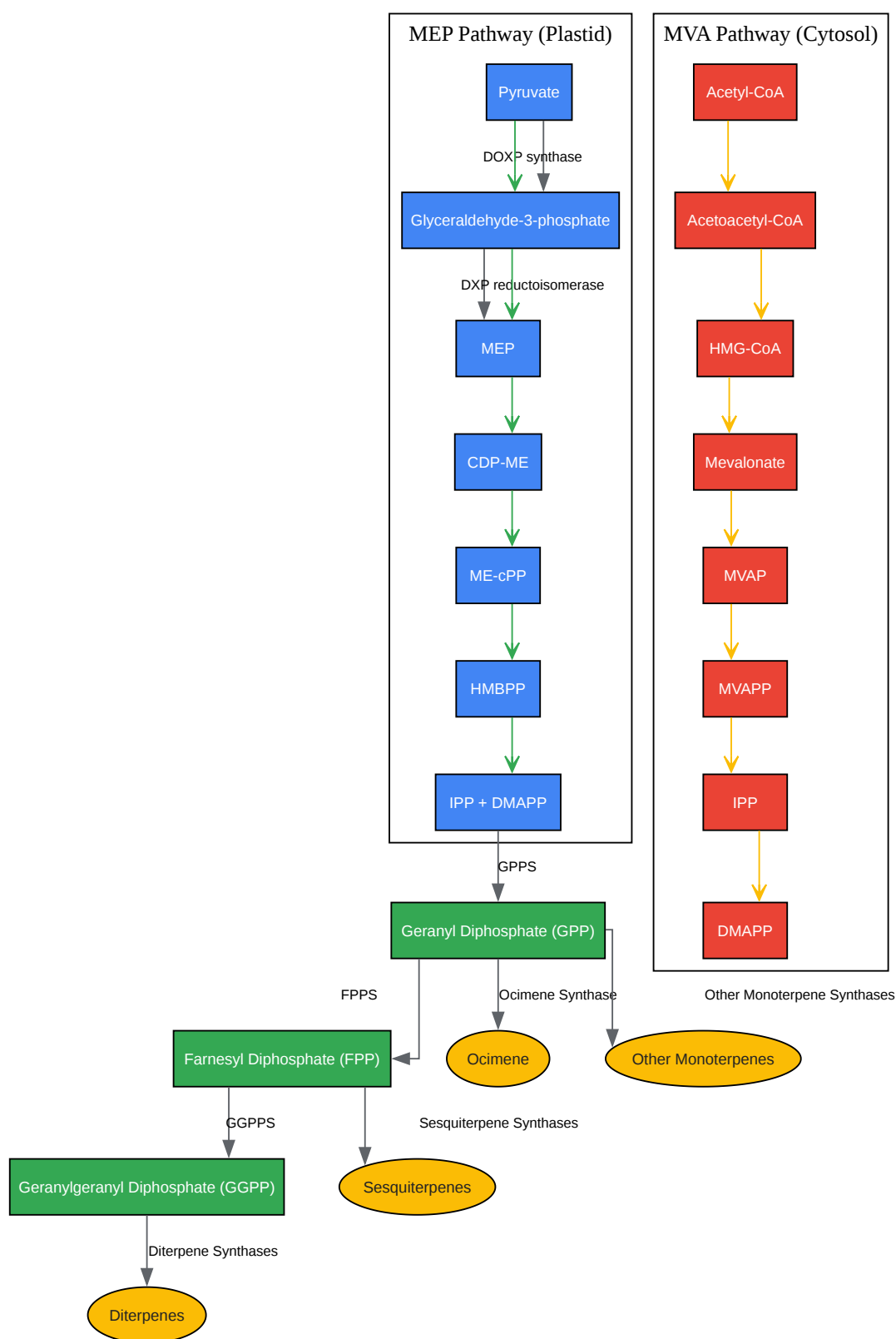
In Vitro Enzyme Assays

- **Reaction setup:** The purified recombinant protein is incubated in a reaction buffer containing a divalent cation cofactor (typically MgCl_2 or MnCl_2) and the appropriate substrate (e.g., GPP, FPP).
- **Product collection:** Volatile products are collected using methods like Solid Phase Microextraction (SPME) or by overlaying the reaction with a solvent (e.g., hexane).
- **Product analysis:** The collected volatile products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products based on their mass spectra and retention times compared to authentic standards.

Phylogenetic Analysis

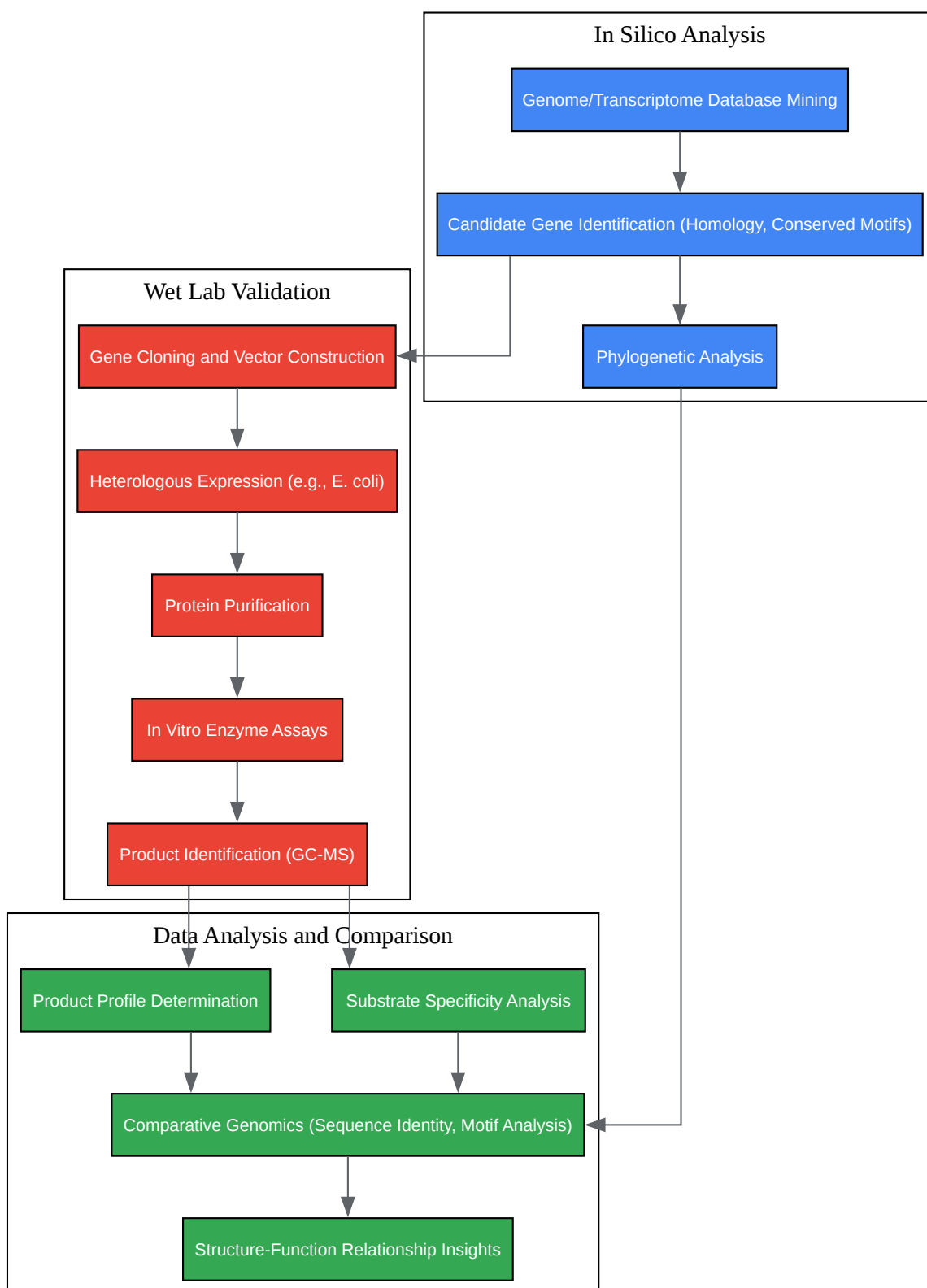
- **Sequence alignment:** The deduced amino acid sequences of the characterized TPS and other known TPSs are aligned using algorithms like ClustalW.
- **Tree construction:** A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining or Maximum Likelihood with bootstrap analysis to assess the statistical support for the tree topology. This helps in classifying the newly identified TPS into the established subfamilies (TPS-a through TPS-h).^{[2][3]}

Mandatory Visualization



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Caption: General plant terpenoid biosynthesis pathway leading to ocimene.



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Caption: Workflow of a typical comparative genomics study of terpene synthases.

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